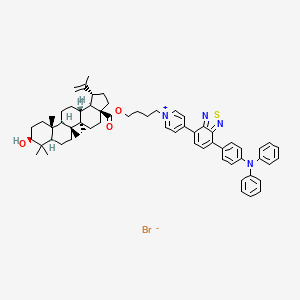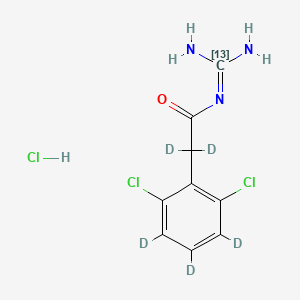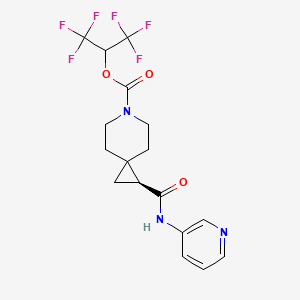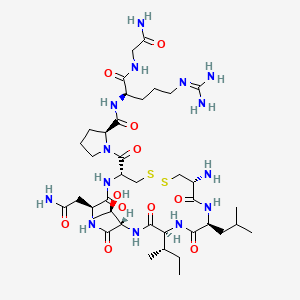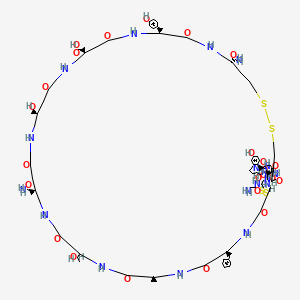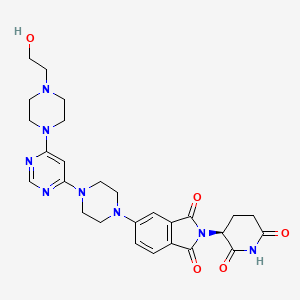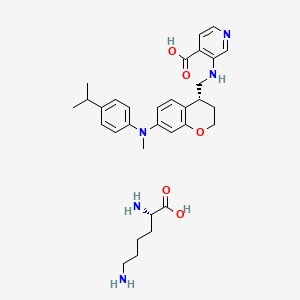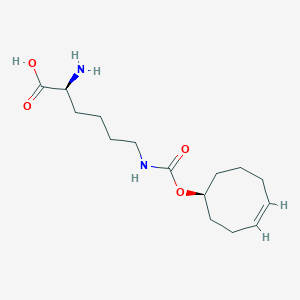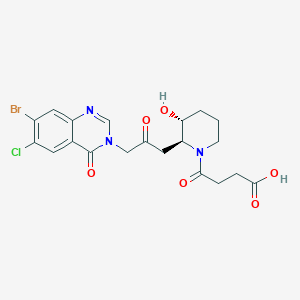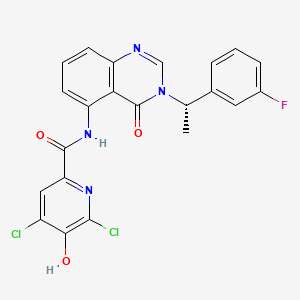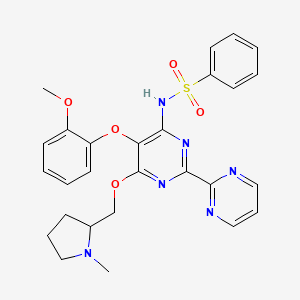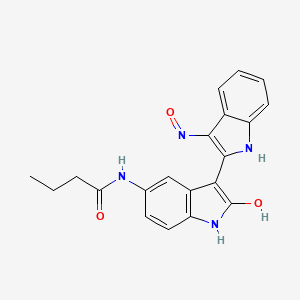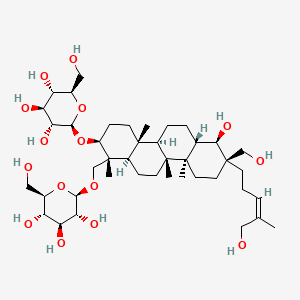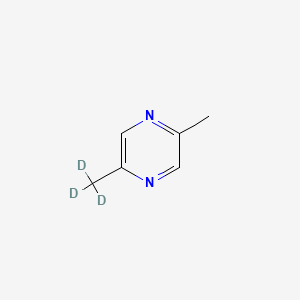![molecular formula C20H6Br2N2Na2O9 B12384505 disodium;4',5'-dibromo-2',7'-dinitro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12384505.png)
disodium;4',5'-dibromo-2',7'-dinitro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium;4’,5’-dibromo-2’,7’-dinitro-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’,6’-diolate involves several steps. The starting material, fluorescein, undergoes bromination to introduce bromine atoms at the 4’ and 5’ positions. This is followed by nitration to add nitro groups at the 2’ and 7’ positions. The final product is obtained by neutralizing the compound with sodium hydroxide to form the disodium salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and nitration reactions under controlled conditions to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it efficient and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium;4’,5’-dibromo-2’,7’-dinitro-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’,6’-diolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced to remove the nitro groups, resulting in different derivatives.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and sodium ethoxide are employed for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield amino derivatives, while substitution can produce various substituted xanthene compounds .
Applications De Recherche Scientifique
Disodium;4’,5’-dibromo-2’,7’-dinitro-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’,6’-diolate has numerous applications in scientific research:
Chemistry: Used as a pH indicator and in fluorescence microscopy.
Biology: Employed as a stain for cell and tissue samples, particularly for collagen and cell granules.
Medicine: Utilized in histological staining to differentiate between various cell types and structures.
Industry: Applied in the textile industry as a dye and in the production of colored materials
Mécanisme D'action
The compound exerts its effects primarily through its ability to bind to specific molecular targets, such as proteins and nucleic acids. This binding alters the optical properties of the compound, making it useful as a fluorescent marker. The pathways involved include interactions with cellular components that result in fluorescence emission under specific wavelengths of light .
Comparaison Avec Des Composés Similaires
Similar Compounds
Eosin Y: Another xanthene dye with similar staining properties but different chemical structure.
Fluorescein: The parent compound of Eosin B, used extensively in fluorescence microscopy.
Rhodamine B: A related dye with distinct fluorescence characteristics
Uniqueness
Disodium;4’,5’-dibromo-2’,7’-dinitro-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’,6’-diolate is unique due to its specific bromination and nitration pattern, which imparts distinct optical properties and makes it particularly effective for certain staining applications .
Propriétés
Formule moléculaire |
C20H6Br2N2Na2O9 |
|---|---|
Poids moléculaire |
624.1 g/mol |
Nom IUPAC |
disodium;4',5'-dibromo-2',7'-dinitro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |
InChI |
InChI=1S/C20H8Br2N2O9.2Na/c21-13-15(25)11(23(28)29)5-9-17(13)32-18-10(6-12(24(30)31)16(26)14(18)22)20(9)8-4-2-1-3-7(8)19(27)33-20;;/h1-6,25-26H;;/q;2*+1/p-2 |
Clé InChI |
QGAYMQGSQUXCQO-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)[N+](=O)[O-])[O-])Br)Br)[O-])[N+](=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


